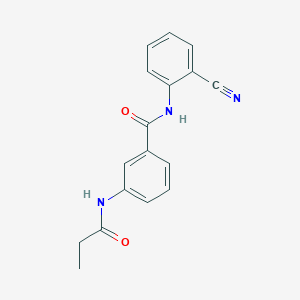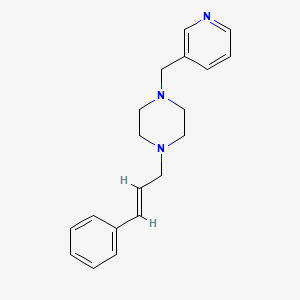
N-(2-cyanophenyl)-3-(propionylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-3-(propionylamino)benzamide, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB belongs to the class of benzamides and has been shown to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(2-cyanophenyl)-3-(propionylamino)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. N-(2-cyanophenyl)-3-(propionylamino)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-cyanophenyl)-3-(propionylamino)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(2-cyanophenyl)-3-(propionylamino)benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. N-(2-cyanophenyl)-3-(propionylamino)benzamide has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, Alzheimer's, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyanophenyl)-3-(propionylamino)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. N-(2-cyanophenyl)-3-(propionylamino)benzamide has also been shown to exhibit low toxicity, making it safe for use in in vitro and in vivo studies. However, N-(2-cyanophenyl)-3-(propionylamino)benzamide has some limitations for lab experiments. It has poor solubility in water, which can limit its effectiveness in certain studies. N-(2-cyanophenyl)-3-(propionylamino)benzamide is also relatively unstable, which can affect its potency and efficacy over time.
Zukünftige Richtungen
There are several future directions for the study of N-(2-cyanophenyl)-3-(propionylamino)benzamide. One area of research is the development of N-(2-cyanophenyl)-3-(propionylamino)benzamide analogs with improved solubility and stability. Another area of research is the investigation of N-(2-cyanophenyl)-3-(propionylamino)benzamide's potential use in the treatment of neurodegenerative diseases. N-(2-cyanophenyl)-3-(propionylamino)benzamide has also been shown to exhibit anti-tumor properties, and further research is needed to explore its potential use in cancer therapy.
Conclusion
In conclusion, N-(2-cyanophenyl)-3-(propionylamino)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(2-cyanophenyl)-3-(propionylamino)benzamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. N-(2-cyanophenyl)-3-(propionylamino)benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While N-(2-cyanophenyl)-3-(propionylamino)benzamide has some limitations for lab experiments, there are several future directions for its study, including the development of N-(2-cyanophenyl)-3-(propionylamino)benzamide analogs and the investigation of its potential use in cancer therapy.
Synthesemethoden
The synthesis of N-(2-cyanophenyl)-3-(propionylamino)benzamide involves the condensation reaction of 2-cyanobenzoic acid with propionyl chloride, followed by the reaction with 3-aminobenzamide. The resulting product is then purified through recrystallization to obtain pure N-(2-cyanophenyl)-3-(propionylamino)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-3-(propionylamino)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. N-(2-cyanophenyl)-3-(propionylamino)benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-16(21)19-14-8-5-7-12(10-14)17(22)20-15-9-4-3-6-13(15)11-18/h3-10H,2H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNAWVGCNFRYIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5481876.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5481884.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5481887.png)
![(3S*,4S*)-4-isopropoxy-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-ol](/img/structure/B5481901.png)
![4-{[2-(3-methylphenyl)-1,3-benzoxazol-6-yl]amino}-4-oxobutanoic acid](/img/structure/B5481903.png)
![4-[2-cyano-2-(4-fluorophenyl)vinyl]benzoic acid](/img/structure/B5481905.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5481911.png)


![methyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5481939.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5481950.png)
![7-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5481964.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5481971.png)